Prolyl-cysteine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

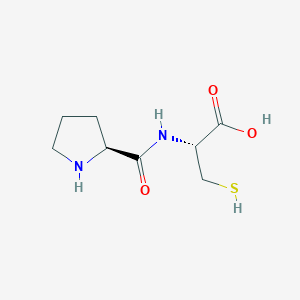

プロリルシステインは、プロリンとシステインの2つのアミノ酸からなるジペプチドです。この化合物は、その独特の構造特性と、さまざまな科学分野における潜在的な用途により、大きな関心を集めています。プロリンはタンパク質構造における役割で知られており、システインはタンパク質の安定性と機能に貢献するジスルフィド結合を形成できるチオール基を含んでいます。

2. 製法

合成経路と反応条件: プロリルシステインは、ペプチド合成の一般的な方法である固相ペプチド合成(SPPS)によって合成できます。このプロセスでは、固体樹脂に固定された成長中のペプチド鎖に、保護されたアミノ酸を順次添加します。合成は通常、システイン残基を樹脂に結合させることから始まり、N,N’-ジイソプロピルカルボジイミド(DIC)やヒドロキシベンゾトリアゾール(HOBt)などの活性化剤を使用してプロリン残基をカップリングします。

工業的生産方法: プロリルシステインの工業的生産には、遺伝子組み換え微生物を用いた発酵プロセスが含まれる場合があります。これらの微生物は、代謝経路と発酵条件を最適化することで、目的のジペプチドを過剰生産するように設計できます。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of L-Cysteine, L-prolyl- typically involves the coupling of L-cysteine and L-proline using peptide bond formation techniques. One common method is the use of carbodiimide coupling agents, such as dicyclohexylcarbodiimide (DCC), in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt). The reaction is carried out in an organic solvent, such as dimethylformamide (DMF), under mild conditions to form the dipeptide bond.

Industrial Production Methods

Industrial production of L-Cysteine, L-prolyl- can be achieved through biotechnological approaches, such as fermentation using genetically engineered microorganisms. These microorganisms are designed to overproduce the desired dipeptide by optimizing metabolic pathways and fermentation conditions. The use of renewable feedstocks and scalable fermentation processes makes this method environmentally friendly and economically viable .

化学反応の分析

反応の種類: プロリルシステインは、次のようなさまざまな化学反応を起こすことができます。

酸化: システインのチオール基は、酸化されてジスルフィド結合を形成することができます。これは、タンパク質の安定性にとって重要です。

還元: ジスルフィド結合は、ジチオスレイトール(DTT)やトリス(2-カルボキシエチル)ホスフィン(TCEP)などの還元剤を使用して、チオール基に戻すことができます。

置換: チオール基は求核置換反応に参加することができ、求核剤として作用します。

一般的な試薬と条件:

酸化: 過酸化水素(H2O2)またはヨウ素(I2)を酸化剤として使用できます。

還元: ジチオスレイトール(DTT)またはトリス(2-カルボキシエチル)ホスフィン(TCEP)は、一般的な還元剤です。

置換: ハロアルカンまたはアシルクロリドを、求核置換反応で使用できます。

生成される主な生成物:

酸化: ジスルフィド結合の形成。

還元: 遊離チオール基の再生。

置換: チオエーテルまたはチオエステルの形成。

科学的研究の応用

プロリルシステインは、科学研究において幅広い用途があります。

化学: 環状ペプチドやその他の複雑な分子の合成のためのビルディングブロックとして使用されます。

生物学: プロリンとシステインの存在により、タンパク質の折り畳みと安定性における役割について研究されています。

医学: 抗酸化特性やレドックス生物学における役割など、潜在的な治療用途について調査されています。

工業: 生物活性ペプチドの生産や、医薬品の合成のための前駆体として利用されています。

作用機序

プロリルシステインの作用機序は、システインのチオール基を通じてジスルフィド結合を形成する能力に関連しています。これらのジスルフィド結合は、タンパク質の構造的完全性を維持するために不可欠です。さらに、プロリンの存在は、ペプチド鎖に屈曲を導入することで、タンパク質の折り畳みと安定性に影響を与える可能性があります。

分子標的と経路: プロリルシステインは、さまざまなタンパク質や酵素と相互作用し、それらの活性と安定性に影響を与える可能性があります。また、レドックス反応に参加し、細胞のレドックス恒常性とシグナル伝達経路に影響を与える可能性もあります。

6. 類似の化合物との比較

プロリルシステインは、システイン含有ジペプチド、例えばシステイニルグリシンやシステイニルセリンと比較することができます。これらの化合物はすべてシステインを含んでいますが、プロリルシステインは、プロリンの存在により、独特の構造的および機能的特性を持っています。

類似の化合物:

システイニルグリシン: 抗酸化特性を持つ別のジペプチドです。

システイニルセリン: レドックス生物学とタンパク質の安定性における役割で知られています。

プロリルシステインは、プロリンとシステインの独特の組み合わせにより、さまざまな科学的および産業的な用途に有用な化合物となっています。

類似化合物との比較

Similar Compounds

L-Cysteine: A sulfur-containing amino acid with antioxidant properties.

L-Proline: An amino acid with a secondary amino group, important for protein folding.

L-Cysteine, L-alanyl-: Another dipeptide with similar properties but different amino acid composition.

Uniqueness

L-Cysteine, L-prolyl- is unique due to the combination of L-cysteine’s redox activity and L-proline’s role in protein stability. This dipeptide offers a balance of antioxidant properties and structural stability, making it valuable in various applications .

特性

分子式 |

C8H14N2O3S |

|---|---|

分子量 |

218.28 g/mol |

IUPAC名 |

(2R)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]-3-sulfanylpropanoic acid |

InChI |

InChI=1S/C8H14N2O3S/c11-7(5-2-1-3-9-5)10-6(4-14)8(12)13/h5-6,9,14H,1-4H2,(H,10,11)(H,12,13)/t5-,6-/m0/s1 |

InChIキー |

HXNYBZQLBWIADP-WDSKDSINSA-N |

異性体SMILES |

C1C[C@H](NC1)C(=O)N[C@@H](CS)C(=O)O |

正規SMILES |

C1CC(NC1)C(=O)NC(CS)C(=O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11745020.png)

![4-({[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]amino}methyl)-2-methoxyphenol](/img/structure/B11745026.png)

![[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(4-methoxyphenyl)methyl]amine](/img/structure/B11745030.png)

![2-Amino-3-{[(naphthalen-2-yl)methylidene]amino}but-2-enedinitrile](/img/structure/B11745048.png)

![4-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-3-amine](/img/structure/B11745051.png)

![4-({[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)methyl]amino}methyl)benzene-1,3-diol](/img/structure/B11745067.png)

![2-{[(5-carbamoyl-1-methyl-1H-pyrazol-3-yl)amino]methyl}benzoic acid](/img/structure/B11745080.png)

![{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(1-ethyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11745090.png)

![{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}[(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11745091.png)